2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
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Overview
Description
2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid, where the benzene ring is substituted with fluoro, methyl, and trifluoromethyl groups.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like endothelial lipase (el), which plays a crucial role in hdl metabolism and atherosclerotic plaque development .
Mode of Action
These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in their function .
Biochemical Pathways
This could potentially impact the development of atherosclerotic plaques .
Pharmacokinetics
Fluorine atoms are often incorporated into drug molecules to improve their pharmacokinetic properties .
Result of Action
This could potentially have a protective effect against cardiovascular disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. For example, the compound’s solubility and stability could be affected by the pH of the environment. Additionally, its interaction with target proteins could be influenced by the presence of other competing or interacting molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-3-methylbenzoic acid with trifluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluoro, methyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the methyl group.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups but lacks the fluoro and methyl groups.
2-Fluoro-3-methylbenzoic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is unique due to the combination of fluoro, methyl, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-4-2-5(9(11,12)13)3-6(7(4)10)8(14)15/h2-3H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSQINYZZVGSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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